

Application Notes and Protocols: Heat Treatment of Alloy 41 for Turbine Blades

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N.41

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These application notes provide detailed procedures and protocols for the heat treatment of Alloy 41 (also known as René 41), a nickel-chromium superalloy widely utilized in high-temperature applications such as gas turbine blades and afterburner components.^{[1][2][3]} The protocols outlined below are designed to achieve optimal mechanical properties, including high-temperature strength, creep resistance, and ductility, through controlled solution and precipitation hardening (aging) treatments.

Overview of Heat Treatment for Alloy 41

Alloy 41 is a precipitation-hardenable nickel-based superalloy that derives its exceptional high-temperature strength from the formation of fine, coherent gamma prime (γ') precipitates within the nickel-chromium matrix.^{[1][4][5]} The heat treatment process is critical for controlling the size, distribution, and morphology of these precipitates, which in turn dictates the final mechanical properties of the alloy.^[6] The two primary stages of heat treatment for Alloy 41 are solution treatment and aging treatment.

- Solution Treatment: This high-temperature step dissolves the coarse gamma prime precipitates and some carbides that may have formed during previous processing, creating a homogenous solid solution.^[6] The temperature and duration of the solution treatment are crucial in controlling the grain size of the alloy.^{[1][7]} Higher solution temperatures can lead to grain growth, which improves creep and stress rupture properties, while lower temperatures result in a finer grain structure, enhancing tensile strength and ductility.^{[4][5]}

- Aging Treatment (Precipitation Hardening): Following the solution treatment and a rapid cool, the alloy is subjected to a lower-temperature aging treatment. During this stage, fine and uniformly dispersed gamma prime precipitates are formed, which act as obstacles to dislocation movement, thereby significantly increasing the strength and hardness of the alloy.
[\[1\]](#)[\[6\]](#)

Quantitative Data on Heat Treatment and Mechanical Properties

The following tables summarize the common heat treatment schedules for Alloy 41 and the corresponding mechanical properties.

Table 1: Heat Treatment Schedules for Alloy 41

Heat Treatment Schedule	Solution Treatment	Cooling Method	Aging Treatment	Cooling Method	Primary Application Focus
Schedule A	1065°C (1950°F) for 4 hours	Air Cool	760°C (1400°F) for 16 hours	Air Cool	High Tensile Strength
Schedule B	1177°C (2150°F) for 4 hours	Air Cool	900°C (1650°F) for 4 hours	Air Cool	Improved Creep-Rupture Strength
Schedule C (for fine grain)	1038-1052°C (1900-1925°F) for 4 hours	Air Cool	760°C (1400°F) for 16 hours	Air Cool	Best Tensile Ductility
Schedule D (for stress rupture)	1080°C (1975°F) for 1 hour	Air Cool	760°C (1400°F) for 16 hours	Air Cool	Enhanced Stress Rupture Properties

Table 2: Mechanical Properties of Alloy 41 after Heat Treatment

Property	Heat Treatment Schedule A	Heat Treatment (1079°C + Age)
Tensile Strength, Ultimate (Room Temp)	1420 MPa	1241 MPa[8]
Tensile Strength, Yield (0.2% Offset, Room Temp)	1062 MPa	793 MPa[8]
Elongation at Break (Room Temp)	14%	20%[8]
Hardness, Rockwell C	40-45 HRC[1]	36 HRC[8]
Tensile Strength, Ultimate (760°C)	1103 MPa	-
Tensile Strength, Yield (0.2% Offset, 760°C)	938 MPa	-
Elongation at Break (760°C)	11%	-

Experimental Protocols

Protocol 1: Heat Treatment for High Tensile Strength (Schedule A)

Objective: To achieve a high tensile strength suitable for applications where this is the primary design criterion.

Materials and Equipment:

- Alloy 41 turbine blades (as-forged or machined)
- High-temperature furnace with programmable controller and inert atmosphere capability
- Quenching medium (still air)
- Hardness tester (Rockwell C scale)

- Tensile testing machine

Procedure:

- Solution Treatment: a. Place the Alloy 41 components in the furnace. b. Purge the furnace with an inert gas (e.g., argon) to prevent oxidation. c. Heat the furnace to 1065°C (1950°F) and hold for 4 hours.[9] d. After the soaking time, remove the components from the furnace and allow them to cool in still air to room temperature.
- Aging Treatment: a. Place the solution-treated and cooled components back into the furnace. b. Heat the furnace to 760°C (1400°F) and hold for 16 hours.[1][9] c. After the aging period, remove the components from the furnace and allow them to cool in still air to room temperature.
- Quality Control: a. Perform Rockwell C hardness testing on a representative sample to ensure it falls within the expected range of 40-45 HRC.[1] b. Conduct tensile testing at room temperature and elevated temperatures (e.g., 760°C) to verify the mechanical properties meet the required specifications.

Protocol 2: Heat Treatment for Improved Creep-Rupture Strength (Schedule B)

Objective: To enhance the creep-rupture strength of Alloy 41 for applications subjected to high stresses at elevated temperatures for extended periods.

Materials and Equipment:

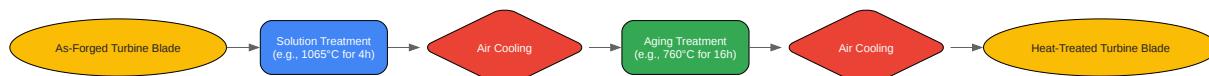
- Same as Protocol 1

Procedure:

- Solution Treatment: a. Place the Alloy 41 components in the furnace. b. Purge the furnace with an inert gas. c. Heat the furnace to 1177°C (2150°F) and hold for 4 hours.[4][5] d. After the soaking time, remove the components from the furnace and allow them to cool in still air to room temperature.

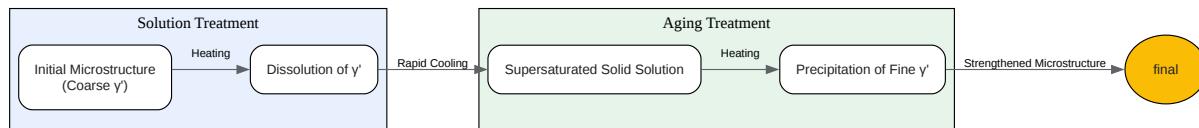
- Aging Treatment: a. Place the solution-treated and cooled components back into the furnace. b. Heat the furnace to 900°C (1650°F) and hold for 4 hours.[4][5] c. After the aging period, remove the components from the furnace and allow them to cool in still air to room temperature.
- Quality Control: a. Perform Rockwell C hardness testing. b. Conduct stress-rupture testing at relevant temperatures and stress levels to validate the improved creep resistance.

Visualizations



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Caption: General workflow for the heat treatment of Alloy 41 turbine blades.



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Caption: Microstructural evolution of Alloy 41 during heat treatment.

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